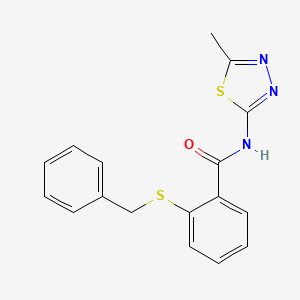![molecular formula C12H17NO5S B5292325 {2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid](/img/structure/B5292325.png)
{2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid, also known as MPPA, is a chemical compound that has gained attention in the scientific community for its potential applications in research. MPPA is a derivative of phenoxyacetic acid and is commonly used as a herbicide. However, recent studies have shown that MPPA has potential for use in scientific research due to its unique properties.
Mecanismo De Acción
{2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid works by inhibiting the activity of certain enzymes in the body, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory molecules in the body, and inhibition of their activity can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
{2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid has been found to have a number of biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, as well as improve glucose metabolism and insulin sensitivity. Additionally, {2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid has been found to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using {2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid in lab experiments is its ability to inhibit the activity of specific enzymes, allowing researchers to study the effects of these enzymes on various biological processes. Additionally, {2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid has been found to have a low toxicity profile, making it a safer alternative to other compounds used in research. However, one limitation of using {2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on {2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid. One area of interest is its potential as a treatment for metabolic disorders such as diabetes and obesity. Additionally, further research is needed to fully understand the mechanisms of action of {2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid and its potential applications in cancer treatment. Finally, there is potential for {2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid to be used in combination with other compounds to enhance its effects and improve its efficacy.
Métodos De Síntesis
{2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid can be synthesized using a variety of methods, including the reaction of 2-methyl-4-chlorophenoxyacetic acid with propylamine and sodium sulfite. This reaction results in the formation of {2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid, which can be purified and used for further research.
Aplicaciones Científicas De Investigación
{2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid has been found to have potential applications in scientific research, particularly in the field of pharmacology. Studies have shown that {2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid has anti-inflammatory properties and can inhibit the growth of cancer cells. Additionally, {2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid has been found to have potential as a treatment for diabetes and other metabolic disorders.
Propiedades
IUPAC Name |
2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-3-6-13-19(16,17)10-4-5-11(9(2)7-10)18-8-12(14)15/h4-5,7,13H,3,6,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCCJHWAYFWQEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4'-[oxybis(4,1-phenylenethio-4,1-phenyleneimino)]bis(4-oxo-2-butenoic acid)](/img/structure/B5292253.png)

![5-{[(2-ethyl-6-methylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide](/img/structure/B5292259.png)
![1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride](/img/structure/B5292274.png)
![N-benzyl-3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethylpropanamide](/img/structure/B5292282.png)
![methyl [(5-cyclopropyl-4-isopropyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5292290.png)
![3,3-difluoro-1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B5292306.png)
![1-ethyl-4-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-1H-pyrrole-2-carbonitrile](/img/structure/B5292307.png)
![2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5292314.png)
![2-phenyl-4-[2-(trifluoromethyl)morpholin-4-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5292318.png)
![3-{[2-(2,4-dimethoxyphenyl)-1H-imidazol-1-yl]methyl}isoxazole](/img/structure/B5292329.png)
![1-(4-methoxyphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5292333.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5292341.png)
![methyl 3-[2-amino-3-cyano-6-(3,5-dimethyl-1H-pyrazol-4-yl)pyridin-4-yl]benzoate](/img/structure/B5292357.png)